2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple functional groups, including a thiadiazole ring, a thiazole ring, and an amide linkage
Preparation Methods
The synthesis of 2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiadiazole and thiazole rings, followed by their coupling through an amide bond formation. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and thiazole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with thiadiazole and thiazole rings. These compounds may share some properties but differ in their specific functional groups and overall structure. For example:
2-amino-2-(2-pyridyl)acetic acid: This compound has a pyridine ring instead of a thiadiazole ring and exhibits different chemical and biological properties.
Substituted imidazoles: These compounds have an imidazole ring and are used in various applications, including pharmaceuticals and agrochemicals
Properties
Molecular Formula |
C14H19N5O3S2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[acetyl(propan-2-yl)amino]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H19N5O3S2/c1-7(2)19(9(4)20)14-15-8(3)11(24-14)12(21)16-13-18-17-10(23-13)6-22-5/h7H,6H2,1-5H3,(H,16,18,21) |
InChI Key |
LAWKWZBGQHJTOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=NN=C(S2)COC |
Origin of Product |
United States |
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